5-(1H-imidazol-5-yl)-2-methoxypyrimidine
Description
5-(1H-Imidazol-5-yl)-2-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group at position 2 and an imidazole moiety at position 3. Its structural versatility allows for diverse substitutions, which modulate pharmacological properties such as binding affinity, solubility, and metabolic stability .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-2-methoxypyrimidine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-10-2-6(3-11-8)7-4-9-5-12-7/h2-5H,1H3,(H,9,12) |
InChI Key |
JXQDBEQAYRTBMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-5-yl)-2-methoxypyrimidine typically involves the cyclization of appropriate precursors. One common method is the condensation of an imidazole derivative with a pyrimidine precursor under acidic or basic conditions. For example, the reaction of 2-aminopyrimidine with an imidazole derivative in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of 5-(1H-imidazol-5-yl)-2-methoxypyrimidine may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-5-yl)-2-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(1H-imidazol-5-yl)-2-methoxypyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-imidazol-5-yl)-2-methoxypyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key structural analogues and their differentiating features:
Binding Interactions and Pharmacological Profiles
- The imidazole at C5 facilitates interactions with catalytic residues (e.g., Ser144 and His163 in protease targets) .
- Fluorophenyl/Piperidine Derivative : The 4-fluorophenyl group increases lipophilicity, enhancing membrane permeability. The piperidine moiety introduces conformational flexibility, possibly improving target engagement in kinases like p38 MAPK .
- Chlorophenyl/Allyl Derivative : The 4-chlorophenyl group may enhance halogen bonding, while the allyl substitution on imidazole could reduce metabolic stability compared to unsubstituted imidazole .
- Metabolite M2 : The carboxylic acid group in M2 improves water solubility but may reduce bioavailability compared to the parent compound .
Key Research Findings
Kinase Inhibition: The fluorophenyl/piperidine analogue (CAS 193746-75-7) demonstrated nanomolar activity against p38 MAPK, attributed to its optimal balance of hydrophobicity and conformational flexibility .
Metabolic Stability : Unsubstituted imidazole derivatives (e.g., 5-(1H-imidazol-5-yl)-2-methoxypyrimidine) show longer half-lives than allyl- or carboxylic acid-substituted analogues due to reduced oxidative metabolism .
Structural Insights : X-ray crystallography of related compounds confirms that the imidazole-pyrimidine core adopts planar conformations, facilitating π-stacking with aromatic residues in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
